molecular formula C10H22O3Si B096005 (3-Glycidoxypropyl)dimethylethoxysilane CAS No. 17963-04-1

(3-Glycidoxypropyl)dimethylethoxysilane

Cat. No. B096005
CAS RN: 17963-04-1
M. Wt: 218.36 g/mol
InChI Key: HHBOIIOOTUCYQD-UHFFFAOYSA-N
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Description

“(3-Glycidoxypropyl)dimethylethoxysilane” is a chemical compound with the empirical formula C10H22O3Si . It is used as a chemical intermediate and has been used to functionalize glass substrates to study fluorescence enhancement performance of fabricated photonic crystal sensors .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that it can be used as an adhesion promoter to modify silicone adhesion properties to PET .


Molecular Structure Analysis

The molecular weight of “(3-Glycidoxypropyl)dimethylethoxysilane” is 218.37 . Its SMILES string representation is CCOSi(C)CCCOCC1CO1 .


Chemical Reactions Analysis

This compound is known to react with water in the acid contents of the stomach to form ethanol . It has also been used in combination with other silanes to form bonded phases for supercritical fluid chromatography (SFC) .


Physical And Chemical Properties Analysis

“(3-Glycidoxypropyl)dimethylethoxysilane” is a liquid at room temperature . It has a refractive index of 1.434 and a density of 0.95 g/mL at 25 °C . Its boiling point is 100 °C at 3 mmHg .

Scientific Research Applications

  • In thin layer chromatography for detecting midazolam intoxication, 3-glycidoxypropyl-treated plates improved detection limits by 30 times (Okamoto et al., 1993).

  • This compound was used to modify glass surfaces, influencing the adhesive properties of Aeromonas hydrophila. Certain organosilanes, including (3-glycidoxypropyl)dimethylethoxysilane, demonstrated antiadhesive and antibacterial properties (Kręgiel, 2013).

  • The synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes with varying dimethylsiloxane segment lengths was achieved using a derivative of (3-glycidoxypropyl)dimethylethoxysilane. These compounds are significant for waterborne polyurethane production (Zhu et al., 2005).

  • Surface modification of inorganic oxide particles using (3-glycidoxypropyl)dimethylethoxysilane was studied for pigment filler applications. This demonstrated the potential for color adjustment in pigments (Lin et al., 2001).

  • The compound was also used in the synthesis of organofunctional disiloxanes with aromatic amino compounds, highlighting its role in creating novel materials (Harabagiu et al., 1995).

  • Additionally, it has been used in the chemical conversion on hydroxylated silicon surfaces, where it showed promise for developing advanced surface treatments (Demirci et al., 2012).

  • Studies have also focused on its reactivities towards nucleophiles in organic media, which is crucial for designing improved hybrid materials (Guillory et al., 2016).

  • It plays a significant role in adhesion mechanisms of silicone elastomers to polymers, particularly in enhancing adhesion properties through molecular structures at the adhesive/substrate interfaces (Zhang & Chen, 2013).

  • In corrosion protection of copper, coatings based on this compound, particularly when combined with other silanes, showed enhanced corrosion resistance (Tan & Soutar, 2008).

Safety And Hazards

This compound is classified as a combustible liquid and can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . Overexposure to this compound by skin absorption, inhalation, or ingestion may have a narcotic effect .

Future Directions

The use of “(3-Glycidoxypropyl)dimethylethoxysilane” as an adhesion promoter to modify silicone adhesion properties to PET is a promising area of research . The molecular level understanding of polymer/adhesive interfacial structures could help to design and develop adhesion promoters and polymer adhesives with improved performance .

properties

IUPAC Name

ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOIIOOTUCYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885002
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Glycidoxypropyl)dimethylethoxysilane

CAS RN

17963-04-1
Record name γ-Glycidyloxypropyldimethylethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17963-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(2,3-Epoxypropoxy)propyl)ethoxydimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017963041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2,3-epoxypropoxy)propyl]ethoxydimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-(2,3-EPOXYPROPOXY)PROPYL)ETHOXYDIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E98Y7B7FMJ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
IC Cabrera, S Berlioz, A Fahs, G Louarn… - International Journal of …, 2020 - Elsevier
Nano fibrillated cellulose (NFC) has turned into a material widely studied due to its desirable performance for numerous organic systems. Nevertheless, its surface is not very compatible …
Number of citations: 20 www.sciencedirect.com
C Zhang, Z Chen - Langmuir, 2013 - ACS Publications
Because of the wide applications of silicone adhesives, it is important to study adhesion mechanisms of silicone elastomers to polymers. Adhesion properties are believed to be directly …
Number of citations: 27 pubs.acs.org
Z Yang - 2012 - theses.hal.science
Protein microarrays are becoming powerful tools to screen and identify tumor markers for cancer diagnosis, because of the multiplex detection and minute volume of sample requirement…
Number of citations: 3 theses.hal.science
ZG Yang, E Laurenceau, Y Chevolot, YA Önal… - Thèse de l'Université de …, 2011 - theses.fr
Immobilization of biomolecules on solid supports was extensively studied but remains a great challenge in the field of protein microarray. Unlike nucleic acids or peptides, the tertiary …
Number of citations: 5 www.theses.fr
武高恩 - 2014 - airitilibrary.com
Recently, electrochemical DNA biosensors have received particular interest due to their advantages such as sensitivity, selectivity, accurate, simple design, small dimension, …
Number of citations: 0 www.airitilibrary.com
AD Asandei, G Saha - Polym. Prepr, 2006 - researchgate.net
Hybrid nanocomposite materials based on an inorganic nanoparticle core surrounded by an organic polymer shell have received continuing attention in recent years due to the …
Number of citations: 26 www.researchgate.net
CA Vu - 2014 - ir.lib.ncu.edu.tw
(中) 近年來有關 DNA 電化學生物感測器研究受到研究專家們熱烈的討論, 由於感測器本身的高敏感度, 精確性, 簡單的設計, 尺寸大小, 低成本和低耗能. 本次研究是利用氧化鋅奈米柱陣列表面…
Number of citations: 2 ir.lib.ncu.edu.tw
NFM Nasir, Y Ying - Engineering e-Transaction, 2006 - researchgate.net
… Part A consisted of Tetramethyl orthosilicate (TMOS) which was mixed with Phosphate buffer saline (PBS) and the silane agent, 3-Glycidoxypropyl dimethylethoxysilane, (GDP). Part B …
Number of citations: 6 www.researchgate.net
M Wouters, C Rentrop, P Willemsen - Progress in Organic Coatings, 2010 - Elsevier
State-of-the-art coatings consist of all kinds of ingredients amongst which (inorganic) filler particles are important additives. Knowledge of particle modification and chemistry of the …
Number of citations: 53 www.sciencedirect.com
JA Hagen, SN Kim, B Bayraktaroglu, K Leedy… - Sensors, 2011 - mdpi.com
… The silane solution was prepared by adding 650 μL of 3-glycidoxypropyl dimethylethoxysilane to 50 mL of a 95% EtOH 5% water solution (UltraPure water). This solution was mixed on …
Number of citations: 61 www.mdpi.com

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